molecular formula C20H20F2N4O B3015303 4-((2,4-difluorophenyl)amino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide CAS No. 1251597-90-6

4-((2,4-difluorophenyl)amino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide

Cat. No.: B3015303
CAS No.: 1251597-90-6
M. Wt: 370.404
InChI Key: BHVUDSKHMBAVQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that likely belongs to the class of compounds known as naphthyridines, which are polycyclic aromatic compounds containing a naphthyridine moiety . Naphthyridines are compounds containing a naphthyridine, which is a two ring system made up of two benzene rings joint together by a pyridine ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 2-aminothiazoles have been synthesized and characterized . The synthesis of these compounds often involves reactions with aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple rings and functional groups. Similar compounds such as 2-amino-4-(2,4-difluorophenyl)thiazole have been characterized by FTIR and NMR .

Scientific Research Applications

Antibacterial Agents

Several studies have investigated derivatives of naphthyridine compounds, highlighting their significant antibacterial activities. For instance, compounds synthesized with modifications at the 7-position of 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids exhibited potent in vitro and in vivo antibacterial properties, suggesting their potential as antibacterial agents against a wide range of bacterial pathogens (Egawa et al., 1984), (Chu et al., 1986). Specifically, these studies demonstrate the structure-activity relationships critical for antibacterial efficacy, underscoring the importance of substituents at specific positions on the naphthyridine scaffold for enhancing antibacterial potency.

Chemical Synthesis and Modifications

Research has also explored the synthesis of naphthyridine derivatives and their applications in chemical synthesis. A novel method for synthesizing highly substituted 1,4-dihydro-1,8-naphthyridine-3-carboxamide derivatives through a one-pot, four-component reaction showcases the versatility of these compounds in organic synthesis (Shaabani et al., 2009). This highlights the naphthyridine scaffold's utility in generating diverse molecular architectures, which could be useful in various chemical and pharmaceutical applications.

Photophysical Studies

Some derivatives have been explored for their photophysical properties, indicating their potential use in developing fluorescent probes or materials with unique optical properties. For example, studies on fluorescent labeling of α-amino acids using naphthyridine derivatives reveal their capacity for serving as functional probes in biochemical and materials science research (Frade et al., 2007).

Properties

IUPAC Name

4-(2,4-difluoroanilino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F2N4O/c1-4-26(5-2)20(27)15-11-23-19-14(8-6-12(3)24-19)18(15)25-17-9-7-13(21)10-16(17)22/h6-11H,4-5H2,1-3H3,(H,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHVUDSKHMBAVQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CN=C2C(=C1NC3=C(C=C(C=C3)F)F)C=CC(=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.